4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
Overview
Description
4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines in biochemical systems.
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group. The Boc group can be added to amines under aqueous conditions . This protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
For instance, Boc-protected amino acids are used in peptide synthesis .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis, preventing unwanted reactions with these functional groups . This allows for more complex biochemical reactions to take place without interference from the amine group.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Furthermore, the compound’s reactivity may be affected by temperature and the presence of other substances in the reaction mixture .
Biochemical Analysis
Biochemical Properties
4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s ability to modulate the redox state of the cellular environment, thereby affecting the activity of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound can alter gene expression patterns, leading to changes in the levels of key regulatory proteins. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic efficiency . At higher doses, it may exhibit toxic effects, including oxidative damage and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and the overall metabolic flux . The compound can also affect the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating the cellular redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the mitochondria and endoplasmic reticulum, where it can modulate oxidative stress responses and protein folding . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(13)10(4,5)6-7(11)12/h6H2,1-5H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDRTSDGCUAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660423-00-7 | |
Record name | 4-(TERT-BUTOXY)-3,3-DIMETHYL-4-OXOBUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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